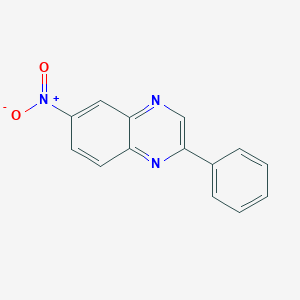

6-Nitro-2-phenylquinoxaline

描述

6-Nitro-2-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with 2-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 6 activates the quinoxaline ring for nucleophilic substitution. A computational study revealed two competing reaction pathways (RP-C2 and RP-C3) during substitution with lithium phenylacetylide :

| Pathway | ΔG‡ (kcal/mol) | Thermodynamic Stability | Key Intermediate |

|---|---|---|---|

| RP-C3 | 24.7 | Favored (ΔG = -15.2) | 5b |

| RP-C2 | 26.1 | Less stable (ΔG = -12.8) | 5a |

-

Mechanism : Proceeds via a three-step addition-elimination process:

-

Competing Pathway : RP-C2 generates a non-aromatic intermediate (8a ), leading to byproducts and reduced yields .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation :

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| H₂, Pd/C, ethanol, 6 hours | 6-Amino-2-phenylquinoxaline | 95 |

| Hydrazine hydrate, Pd/C, reflux | 6-Amino-2-phenylquinoxaline | 88 |

-

Applications : The resulting amine serves as a precursor for further functionalization (e.g., acylation, halogenation) .

Oxidation Reactions

Controlled oxidation modifies the quinoxaline core:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| m-CPBA, CH₂Cl₂ | RT, 14 hours | 6-Nitro-2-phenylquinoxaline 4-oxide | 60 |

-

Mechanism : Epoxidation occurs at the N-oxide position, enhancing electrophilicity for subsequent reactions .

Cross-Coupling Reactions

The chloro-substituted derivative (6-amino-3-chloroquinoxaline) participates in Suzuki-Miyaura couplings :

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME, 80°C, 12 hours | 6-Amino-3-phenyl-2-phenylquinoxaline | 85 |

Electrophilic Substitution

While less common due to the nitro group’s deactivating effect, halogenation occurs at position 5 under radical conditions :

| Halogenation Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| I₂, FeCl₃ | CH₃CN, 60°C, 6 hours | 6-Amino-3-chloro-5-iodoquinoxaline | 75 |

科学研究应用

Chemical Properties and Structure

6-Nitro-2-phenylquinoxaline belongs to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of the nitro group at the 6-position and the phenyl group at the 2-position enhances its chemical reactivity and biological activity. The molecular formula is .

Medicinal Chemistry

Anticholinesterase Activity

One of the most notable applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may enhance neurotransmission in cholinergic pathways. Studies have reported IC50 values ranging from to for AChE inhibition, indicating its potential for treating conditions like Alzheimer's disease and other cognitive disorders .

Anticancer Potential

Research has also explored the anticancer properties of quinoxaline derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial and Antiviral Activities

Quinoxaline derivatives exhibit antibacterial and antiviral properties. Recent studies have indicated that this compound may have efficacy against certain bacterial strains and respiratory viruses, making it a candidate for further development as an antimicrobial agent .

Organic Electronics

Organic Photovoltaics (OPVs)

this compound has been investigated for its potential use as an electron acceptor in organic photovoltaic devices. These devices convert light energy into electricity and are essential for renewable energy technologies.

Organic Light Emitting Diodes (OLEDs)

The compound is also being studied as a host material in OLEDs, which are widely used in modern display technologies. Its ability to facilitate efficient charge transport makes it suitable for enhancing the performance of these devices .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions: Typically involves the reaction of phenylglyoxal with nitro compounds under acidic or basic conditions.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between aryl halides and amines to form quinoxaline derivatives .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its potential to protect dopaminergic neurons from oxidative stress, suggesting implications for Parkinson's disease treatment .

Case Study 2: Antiviral Efficacy

Another research effort evaluated the antiviral activity of quinoxalines against respiratory pathogens, highlighting the effectiveness of this compound in inhibiting viral replication in vitro, marking it as a promising candidate for therapeutic development against viral infections .

作用机制

The mechanism of action of 6-Nitro-2-phenylquinoxaline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The nitro group plays a crucial role in its binding affinity and inhibitory activity.

相似化合物的比较

Quinoxaline: The parent compound, lacking the nitro and phenyl groups.

2-Phenylquinoxaline: Similar structure but without the nitro group.

6-Amino-2-phenylquinoxaline: The reduced form of 6-Nitro-2-phenylquinoxaline.

Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an enzyme inhibitor and its ability to undergo further chemical modifications .

生物活性

6-Nitro-2-phenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features both a nitro group and a phenyl group, which contribute to its unique chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged cholinergic signaling. This action is particularly relevant in neuropharmacology, where modulation of cholinergic pathways can affect cognitive functions and may have implications in treating neurodegenerative diseases such as Alzheimer's.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway , resulting in enhanced neurotransmission. The compound has been shown to exhibit potent inhibitory activity with IC50 values ranging from 0.077 to 50.080 µM , indicating its effectiveness as an enzyme inhibitor.

The biochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O2 |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 199-202 °C |

| Solubility | Soluble in organic solvents |

These properties highlight the compound's potential for further chemical modifications and applications in drug development.

Cellular Effects

Research indicates that this compound does not exhibit cytotoxicity in human neuroblastoma cell lines (SHSY5Y) at concentrations that effectively inhibit AChE. This suggests a favorable safety profile for potential therapeutic applications.

Therapeutic Applications

The biological activity of this compound extends beyond AChE inhibition. It has been explored for various therapeutic applications:

- Anticancer Activity : Quinoxaline derivatives have shown promise in cancer research due to their ability to interfere with cellular signaling pathways.

- Antibacterial Properties : Some studies suggest that quinoxalines may possess antibacterial effects, although specific data on this compound is limited.

- Antiviral Activity : The compound's structural characteristics may also confer antiviral properties, warranting further investigation.

Case Studies

- Inhibition Studies : In a study focused on enzyme inhibition, this compound demonstrated significant AChE inhibitory activity compared to other quinoxaline derivatives, suggesting its potential as a lead compound for developing cognitive enhancers or treatments for Alzheimer's disease.

- Cell Viability Assays : In vitro assays conducted on SHSY5Y cells revealed that while the compound effectively inhibited AChE, it did not adversely affect cell viability, supporting its potential use in neuropharmacological applications.

属性

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?

A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].

Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?

A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。